3-Chloro-6-(2-fluorobenzyl)pyridazine

Vue d'ensemble

Description

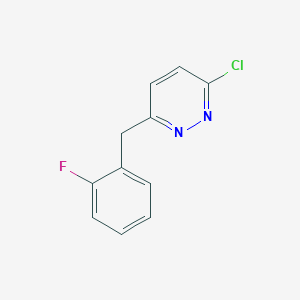

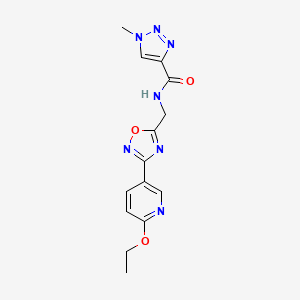

3-Chloro-6-(2-fluorobenzyl)pyridazine is a chemical compound with the empirical formula C11H8ClFN2 and a molecular weight of 222.65 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound is FC1=C(C=CC=C1)CC(N=N2)=CC=C2Cl . This provides a textual representation of the compound’s structure.Applications De Recherche Scientifique

Chemical Sensing and Detection : 3-Chloro-6-(2-fluorobenzyl)pyridazine derivatives have been studied for their ability to function as selective fluorescent ligands. For instance, 6-chloro-N′-(2-hydroxybenzylidene)pyridazine-3-carbohydrazide (CPCH), a compound with a 6-chloro-pyridazine moiety, demonstrated selective fluorescence in the presence of aluminum ions at weakly acidic pH values, indicating potential applications in chemical sensing and detection (Ichiba et al., 2015).

Material Synthesis and Properties : The synthesis and properties of aromatic poly(ether ketone pyridazine)s, which include pyridazine derivatives, have been explored. These materials displayed good thermal stability and flexibility, suggesting their utility in high-performance polymer applications (Mercer, 1993).

Agricultural and Herbicidal Research : Pyridazine derivatives, including those with a 3-chloro-6-phenoxypyridazine structure, have been synthesized for evaluating their herbicidal activity. Certain derivatives showed effectiveness in pre-emergence tests on radish and millet, indicating their potential as herbicides (Tamura & Jojima, 1963).

Corrosion Inhibition : Pyridazine derivatives have been investigated for their role in inhibiting the corrosion of mild steel in acidic environments. The study found that these compounds, including 6-chloropyridazine derivatives, act as mixed-type inhibitors and can effectively protect mild steel, demonstrating their potential application in corrosion prevention (Mashuga, Olasunkanmi, & Ebenso, 2017).

Pharmaceutical Research and Drug Design : Pyridazine derivatives, structurally related to 3-Chloro-6-(2-fluorobenzyl)pyridazine, have been synthesized and studied for their pharmaceutical properties, including potential anti-tumor and anti-inflammatory activities. These compounds have been characterized by various analytical techniques, and their biological activities have been explored through different theoretical and experimental studies (Sallam et al., 2021).

Propriétés

IUPAC Name |

3-chloro-6-[(2-fluorophenyl)methyl]pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-11-6-5-9(14-15-11)7-8-3-1-2-4-10(8)13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSUDJFZOPVUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(2-fluorobenzyl)pyridazine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)

![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)

![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)

![N-(4-ethoxyphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2570816.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)

![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2570830.png)

![4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2570833.png)